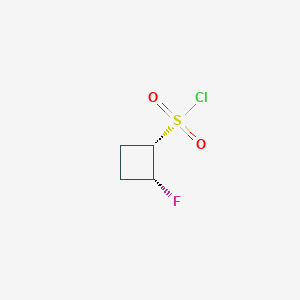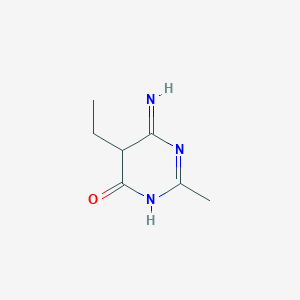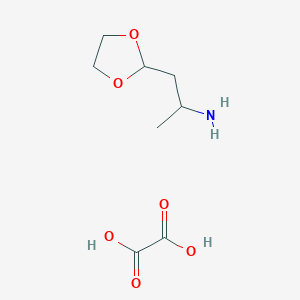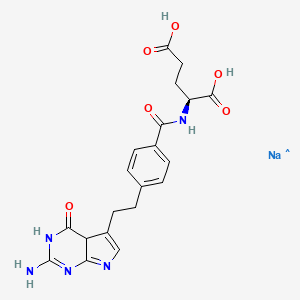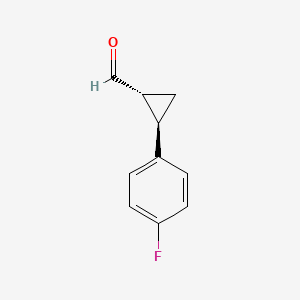
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) is a chemical compound with the molecular formula C10H9FO It is characterized by the presence of a cyclopropane ring attached to a carboxaldehyde group and a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Carboxaldehyde Group: The carboxaldehyde group can be introduced via a formylation reaction, where a formyl group is added to the cyclopropane ring.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be attached through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a 4-fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(4-fluorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of 2-(4-fluorophenyl)cyclopropanemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxamide, 2-(4-fluorophenyl)-, (1R,2R): Similar structure but with an amide group instead of an aldehyde group.
Cyclopropanecarboxylic acid, 2-(4-fluorophenyl)-, (1R,2R): Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.
属性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2/t8-,10-/m0/s1 |
InChI 键 |
AYYCJDWIXBZFRT-WPRPVWTQSA-N |
手性 SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)F)C=O |
规范 SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid](/img/structure/B12355855.png)
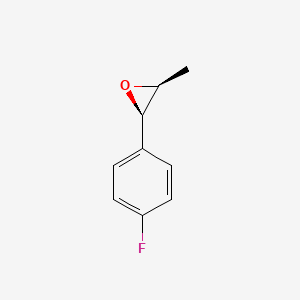

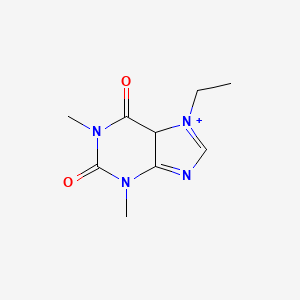
![6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B12355867.png)
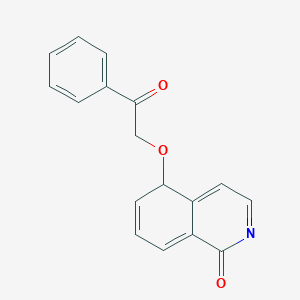
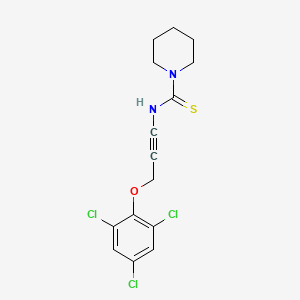

![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12355911.png)

